BenchChemオンラインストアへようこそ!

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Lipophilicity Druglikeness Medicinal Chemistry

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS 1461707-80-1, MFCD25371607) is a trisubstituted phenoxyacetic acid ethyl ester with the molecular formula C₁₂H₁₃BrO₄ and a molecular weight of 301.13 g/mol. The compound features a 2-bromo-6-formyl-4-methyl substitution pattern on the aromatic ring, distinguishing it from the more commonly stocked bisubstituted phenoxyacetate analogs.

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
CAS No. 1461707-80-1
Cat. No. B1430565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
CAS1461707-80-1
Molecular FormulaC12H13BrO4
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1Br)C)C=O
InChIInChI=1S/C12H13BrO4/c1-3-16-11(15)7-17-12-9(6-14)4-8(2)5-10(12)13/h4-6H,3,7H2,1-2H3
InChIKeyVAKMHZJXRJMYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS 1461707-80-1): Structural Identity and Compound Class Context for Procurement Decisions


Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS 1461707-80-1, MFCD25371607) is a trisubstituted phenoxyacetic acid ethyl ester with the molecular formula C₁₂H₁₃BrO₄ and a molecular weight of 301.13 g/mol [1]. The compound features a 2-bromo-6-formyl-4-methyl substitution pattern on the aromatic ring, distinguishing it from the more commonly stocked bisubstituted phenoxyacetate analogs . Its predicted boiling point is 381.9 ± 37.0 °C at 760 mmHg, with a predicted density of 1.4 ± 0.1 g/cm³ [1]. The compound serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, offering three distinct reactive or modulatory handles (aryl bromide for cross-coupling, formyl for condensation/reductive amination, and methyl for lipophilicity/steric tuning) that bisubstituted analogs cannot simultaneously provide .

Why Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate Cannot Be Replaced by Generic Phenoxyacetate Analogs in Research Programs


Phenoxyacetic acid derivatives constitute a broad compound class, but the specific 2-bromo-6-formyl-4-methyl trisubstitution pattern of CAS 1461707-80-1 creates a unique combination of electronic, steric, and reactivity properties that cannot be replicated by the more common bisubstituted analogs such as ethyl (4-bromo-2-formylphenoxy)acetate (CAS 51336-47-1) or ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS 1187385-79-0) . The presence of the 4-methyl group increases molecular polarizability from 25.0 to 26.9 × 10⁻²⁴ cm³ and raises the boiling point by approximately 17 °C relative to the non-methylated 2,6-analog, reflecting enhanced intermolecular dispersion forces that directly affect chromatographic behavior, formulation properties, and protein-ligand interactions [1]. Furthermore, the 2,6-substitution pattern positions both the bromo and formyl groups ortho to the phenoxy ether linkage, generating a sterically constrained environment distinct from the 2,4-substitution pattern of the more prevalent CAS 51336-47-1 scaffold . In trisubstituted phenoxyacetyl amino acid/peptide series, antimicrobial activity has been shown to be highly sensitive to the specific halogenation and substitution pattern on the aryl ring, demonstrating that even single-substituent changes can alter biological potency against Gram-positive, Gram-negative, and fungal targets [2].

Head-to-Head Comparative Evidence: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate vs. Closest Phenoxyacetate Analogs


Increased Lipophilicity (LogP ~2.7 vs. 2.20) Relative to the Non-Methylated 2,6-Analog Enhances Membrane Partitioning Potential

The 4-methyl substituent on CAS 1461707-80-1 contributes an additional ~0.5 LogP units compared to the non-methylated analog ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS 1187385-79-0), which has an experimentally derived LogP of 2.20 . Based on the well-established Hansch π constant for aromatic methyl (+0.52), the predicted LogP for the target compound is approximately 2.7, placing it closer to the optimal lipophilicity range (LogP 2–3) for oral bioavailability according to Lipinski guidelines while the comparator falls at the lower boundary [1].

Lipophilicity Druglikeness Medicinal Chemistry

Higher Polarizability (26.9 vs. 25.0 × 10⁻²⁴ cm³) Indicates Enhanced Dispersion Interactions for Target Binding

CAS 1461707-80-1 exhibits a predicted polarizability of 26.9 ± 0.5 × 10⁻²⁴ cm³, compared to 25.0 ± 0.5 × 10⁻²⁴ cm³ for the non-methylated analog ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS 1187385-79-0) [1]. This 7.6% increase in molecular polarizability arises directly from the additional electron density and volume contributed by the 4-methyl group and correlates with stronger London dispersion forces in protein-ligand complexes, particularly with hydrophobic binding pockets rich in aliphatic or aromatic residues [2].

Polarizability Molecular Recognition Computational Chemistry

Higher Boiling Point (+17 °C) vs. Non-Methylated Analog Impacts Purification and Formulation Workflows

The boiling point of CAS 1461707-80-1 is predicted at 381.9 ± 37.0 °C (760 mmHg), which is 17.2 °C higher than the 364.7 ± 27.0 °C of the non-methylated analog ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS 1187385-79-0) [1]. This difference, attributable to the additional methyl group increasing molecular weight from 287.11 to 301.13 g/mol and enhancing van der Waals interactions, directly affects distillation conditions, GC retention times, and thermal stability considerations during scale-up .

Physicochemical Properties Purification Process Chemistry

Trisubstituted Scaffold Enables SAR Exploration Not Accessible with Bisubstituted Phenoxyacetate Analogs

CAS 1461707-80-1 bears three distinct substituents (2-Br, 6-CHO, 4-CH₃) on the phenoxy ring, unlike the commercially prevalent bisubstituted analogs such as CAS 51336-47-1 (4-Br, 2-CHO) and CAS 1187385-79-0 (2-Br, 6-CHO) . In the structurally related trisubstituted phenoxyacetyl amino acid/peptide series derived from 2-(2,6-dibromo-4-formylphenoxy)acetic acid, compounds exhibited differential antimicrobial activity profiles: Gram-negative antibacterial activity for specific derivatives (compounds Ig, Ik, In against Pseudomonas aeruginosa and Escherichia coli) versus antifungal activity for different substitution variants (compounds Ic, Ih, Il, Ij, Im against Candida albicans and dermatophytes) compared to standard drugs ciprofloxacin and griseofulvin [1]. This demonstrates that trisubstituted scaffolds can access SAR space and selectivity profiles not attainable with simpler bisubstituted systems.

Structure-Activity Relationship Scaffold Diversity Medicinal Chemistry

Ethyl Ester vs. Free Acid Form: Superior Synthetic Utility for Late-Stage Diversification

CAS 1461707-80-1 is supplied as the ethyl ester, which serves as a protected form of the corresponding carboxylic acid. Unlike the free acid analog 2-(4-bromo-2-formylphenoxy)acetic acid (CAS 24589-89-7, pKa 2.96 ± 0.10, BP 413.6 ± 30.0 °C, density 1.699 g/cm³) , the ethyl ester can be directly employed in reactions where the carboxylic acid would require protection (e.g., amide coupling without HOAt/HATU activation, Grignard additions, or LiAlH₄ reductions), and can be chemoselectively hydrolyzed under mild conditions (LiOH/THF/H₂O, RT, 24 h, ~93-94% yield as demonstrated for the analogous ethyl (4-bromo-2-formylphenoxy)acetate saponification) . The ester form also provides improved organic solubility and chromatographic behavior compared to the free acid.

Synthetic Chemistry Prodrug Design Building Block Utility

High-Impact Application Scenarios for Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity (LogP ~2.7 Window)

Programs targeting intracellular or CNS-permeable small molecules where the optimal LogP range is 2–3 should select CAS 1461707-80-1 over the non-methylated analog (CAS 1187385-79-0, LogP 2.20). The ~0.5 LogP unit increase translates to a ~3.2-fold higher membrane partition coefficient, potentially improving passive permeability without exceeding Lipinski thresholds. This compound is specifically suited as a building block for generating focused libraries where incremental lipophilicity modulation around the 2.5–3.0 LogP sweet spot is critical for balancing potency and metabolic stability [1].

Scaffold-Based SAR Exploration Utilizing Three Orthogonal Functionalization Vectors

For drug discovery programs requiring systematic exploration of chemical space around a phenoxyacetate core, CAS 1461707-80-1 provides three distinct synthetic handles: (i) Suzuki-Miyaura or Buchwald-Hartwig coupling at the 2-bromo position, (ii) reductive amination, Schiff base formation, or Knoevenagel condensation at the 6-formyl group, and (iii) steric/electronic modulation via the 4-methyl group (or further functionalization through benzylic C-H activation). In the trisubstituted phenoxyacetyl series, such multi-dimensional SAR exploration has yielded compounds with differential antibacterial (Gram-negative) versus antifungal selectivity profiles [2].

Process Chemistry and Scale-Up Where Thermal Stability and Purification Parameters Differ from Standard Analogs

When transferring synthetic routes between phenoxyacetate building blocks, the 17 °C higher boiling point of CAS 1461707-80-1 (381.9 °C) relative to CAS 1187385-79-0 (364.7 °C) necessitates re-optimization of distillation and drying protocols. Procuring the correct analog from the outset avoids process re-validation. Additionally, the ethyl ester form enables direct use in reactions incompatible with free acids (e.g., Grignard additions), and can be cleanly hydrolyzed to the carboxylic acid in ~93-94% yield when the free acid is required .

Impurity Reference Standard and Analytical Method Development for Phenoxyacetate-Derived APIs

As noted by vendor Bio-Fount, CAS 1461707-80-1 is explicitly qualified for use as an impurity reference standard [3]. Its unique trisubstituted pattern and distinct chromatographic properties (higher boiling point, different LogP, and distinct UV/RI detector response due to enhanced polarizability) make it suitable as a resolution marker in HPLC/GC method development for phenoxyacetate-derived active pharmaceutical ingredients, particularly when separation from the more common bisubstituted analogs is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.